molecular formula C7H8ClN3O B13777721 N-(5-Amino-3-chloro-2-pyridinyl)acetamide CAS No. 896161-10-7

N-(5-Amino-3-chloro-2-pyridinyl)acetamide

Cat. No.: B13777721
CAS No.: 896161-10-7
M. Wt: 185.61 g/mol
InChI Key: LVRGHWLWFICJNJ-UHFFFAOYSA-N
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Description

N-(5-Amino-3-chloro-2-pyridinyl)acetamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. Its structure, which features both an amino and a chloro substituent on the pyridine ring, makes it a potential intermediate or building block for the synthesis of more complex molecules. Chloro- and amino-substituted pyridines are frequently employed in cross-coupling reactions and heterocyclic chemistry to construct nitrogen-containing scaffolds for pharmaceutical applications. Researchers utilize related amino-chloro pyridines in the synthesis of azaindoles, which are privileged structures in drug discovery known to exhibit antimicrobial properties, among other biological activities (Leboho et al. 2014). As a reagent, it can serve as a key precursor for generating compound libraries aimed at exploring new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to all relevant safety protocols. The specific mechanism of action, physicochemical properties, and full spectrum of applications for this compound are areas of ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

896161-10-7

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-(5-amino-3-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C7H8ClN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

LVRGHWLWFICJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

Synthetic Methodologies for N 5 Amino 3 Chloro 2 Pyridinyl Acetamide and Its Analogs

Precursor Synthesis and Derivatization Routes

Synthesis of Substituted 2-Aminopyridines as Starting Materials

The foundation for synthesizing the target compound lies in the preparation of appropriately substituted 2-aminopyridines. 2-Aminopyridine (B139424) itself is a common starting point, which can be functionalized through a series of electrophilic substitution and reduction reactions.

A common route begins with the nitration of 2-aminopyridine. This reaction, typically carried out with a mixed acid of nitric and sulfuric acid, yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). semanticscholar.org The major product of this nitration is the 2-amino-5-nitropyridine isomer, which is a crucial intermediate. orgsyn.org The separation of these isomers can be challenging but is a necessary step for the subsequent reactions. orgsyn.org

Once 2-amino-5-nitropyridine is isolated, a chlorine atom must be introduced at the 3-position. A strategic approach involves first protecting the amino group, often through acylation (e.g., forming 2-acetamidopyridine), before performing further substitutions. googleapis.com An efficient method involves the halogenation of 2-acylaminopyridines, which can direct the halogen to the 5-position. Following this, nitration can occur at the 3-position, often with simultaneous hydrolysis of the protecting acyl group, to yield a 2-amino-3-nitro-5-halogenopyridine. googleapis.com

The final key step in forming the diamino precursor is the reduction of the nitro group. The nitro group of the 2-amino-3-chloro-5-nitropyridine (B112324) intermediate is reduced to a primary amine. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid like acetic or hydrochloric acid, or through catalytic hydrogenation. orgsyn.orgsemanticscholar.orgresearchgate.net Electrochemical reduction in an acidic solution is another viable method for converting nitropyridines to their corresponding aminopyridines. google.com

The synthesis of substituted 2-aminopyridines is a broad field, with numerous methods developed for various applications. nih.govnih.govresearchgate.net Multicomponent reactions offer an efficient pathway to highly substituted 2-aminopyridines under mild conditions. nih.govresearchgate.net Other approaches include the amination of halopyridines, which can be facilitated by lithium amides or transition metal catalysts. nih.govlookchem.com

Table 1: Selected Methods for the Synthesis of Substituted 2-Aminopyridines

Starting MaterialReaction TypeKey ReagentsProductReference
2-AminopyridineNitrationHNO₃/H₂SO₄2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine semanticscholar.orgorgsyn.org
2-AcylaminopyridineHalogenation & NitrationHalogen (e.g., Br₂), H₂SO₄/HNO₃2-Amino-3-nitro-5-halogenopyridine googleapis.com
4-Nitropyridine-N-oxideReductionIron, Mineral Acid (e.g., HCl, H₂SO₄)4-Aminopyridine semanticscholar.orgresearchgate.net
Enaminones, Malononitrile, AminesMulticomponent ReactionSolvent-free conditionsSubstituted 2-Amino-3-cyanopyridines nih.gov
2-FluoropyridineNucleophilic Aromatic SubstitutionLithium amidesN-substituted 2-Aminopyridines lookchem.com

Acylation Reactions for Acetamide (B32628) Formation

The final step in the synthesis of N-(5-Amino-3-chloro-2-pyridinyl)acetamide is the selective acylation of the 2-amino group of the 3-chloro-2,5-diaminopyridine precursor. This reaction involves the formation of an amide bond between the amino group and an acetyl group.

The acylation is typically carried out using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. organic-chemistry.org The reaction is generally performed in a suitable solvent, and a base may be used to scavenge the acidic byproduct (e.g., HCl if acetyl chloride is used). researchgate.net

A critical aspect of this step is regioselectivity. In 3-chloro-2,5-diaminopyridine, there are two amino groups available for acylation. However, the 2-amino group is generally more nucleophilic and sterically accessible than the 5-amino group, due to the electronic effects of the ring nitrogen and the adjacent chloro substituent. This inherent difference in reactivity allows for the selective acetylation at the 2-position under controlled reaction conditions. The acylation of exocyclic amino groups on pyridine (B92270) rings is a well-established chemoselective transformation. researchgate.net For instance, various aminopyridines react with anhydrides to selectively form the corresponding amido acids or imides. researchgate.net

Table 2: Examples of Acylation Reactions for Acetamide Formation

SubstrateAcylating AgentConditionsProduct TypeReference
4-AminopyridineAcetic Anhydride-4-Acetylaminopyridine semanticscholar.org
Various AminopyridinesEndic Anhydride-Amido Acids / Carboximides researchgate.net
Aryl AminesChloroacetyl ChlorideTHF, 0-5°C or Base (e.g., Triethylamine)N-Aryl 2-chloroacetamides researchgate.netnih.gov
α-Bromoketones and 2-Aminopyridine(In situ acylation via C-C cleavage)I₂, TBHP, TolueneN-(Pyridin-2-yl)amides rsc.org

Regioselective Functionalization Strategies

The synthesis of a specific isomer like this compound is fundamentally a challenge of regioselectivity. Several strategies are employed to control the position of functional groups on the pyridine ring.

Inherent Directing Group Effects: The existing substituents on the pyridine ring strongly influence the position of subsequent reactions. The electron-donating amino group in 2-aminopyridine directs electrophilic substitution primarily to the 5-position (para) and to a lesser extent, the 3-position (ortho). semanticscholar.orgorgsyn.org Conversely, the pyridine ring nitrogen is electron-withdrawing and directs nucleophilic attack to the 2, 4, and 6 positions.

Use of Blocking and Directing Groups: To achieve desired regioselectivity, chemists often introduce temporary blocking or directing groups. A blocking group can be installed at a reactive position to prevent reaction at that site, and then removed later in the synthesis. nih.gov For instance, a simple maleate-derived blocking group has been used to achieve exquisite control for Minisci-type alkylation at the C-4 position of pyridines. nih.gov Directing groups can be used to steer a reagent to a specific C-H bond, enabling functionalization at otherwise unreactive positions. acs.org

Modern Synthetic Methods: Contemporary organic synthesis has developed powerful tools for regioselective functionalization. C-H activation/functionalization allows for the direct conversion of C-H bonds to C-C or C-heteroatom bonds, often with high regioselectivity controlled by a directing group. acs.orgnih.gov The formation of pyridyne intermediates, highly reactive species, offers another pathway for the regioselective difunctionalization of the pyridine ring. rsc.org For example, a 3,4-pyridyne intermediate can be generated from a 3-chloropyridine, which then undergoes regioselective addition of a nucleophile at the 4-position. rsc.org

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing synthetic routes and improving yields.

Elucidation of Reaction Pathways

The synthesis of this compound involves several fundamental reaction types, each with a distinct mechanistic pathway.

Electrophilic Aromatic Substitution (Nitration): The nitration of 2-aminopyridine proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, acts as the electrophile. It attacks the electron-rich pyridine ring, preferentially at the 5- and 3-positions, to form a resonance-stabilized cationic intermediate (sigma complex or Wheland intermediate). A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitropyridine product.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group using a metal like iron in acidic media is a heterogeneous reaction that involves a series of electron and proton transfers at the metal surface. The nitro group is sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally the amino (-NH₂) group.

Nucleophilic Acylation: The formation of the acetamide bond is a nucleophilic acyl substitution reaction. The nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses by expelling a leaving group (e.g., acetate) to form the stable amide product. In the presence of a catalyst like pyridine, the reaction can proceed through a more reactive N-acetylpyridinium ion intermediate, which is then attacked by the amine. acs.org

Recent studies have also explored radical pathways for functionalizing pyridines. For example, N-aminopyridinium salts can serve as precursors to N-centered radicals under visible light photoredox catalysis. nih.gov These radicals can then engage in various transformations, such as the aminopyridylation of alkenes, showcasing non-traditional pathways for creating complex pyridine derivatives. nih.gov

Investigation of Rate-Determining Steps

While specific kinetic studies for the synthesis of this compound are not extensively documented, the rate-determining steps can be inferred from studies of analogous reactions.

Electrophilic Aromatic Substitution: For most electrophilic aromatic substitutions, the initial attack by the electrophile on the aromatic ring to form the high-energy sigma complex is the slow, rate-determining step. The subsequent deprotonation to restore aromaticity is typically fast.

Catalytic Approaches in the Synthesis of Related Pyridinyl Acetamides

Catalysis offers a powerful tool for constructing complex pyridine scaffolds from simpler precursors, often with high regioselectivity and yield. Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of pyridine derivatives.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions. Transition metals, particularly rhodium and palladium, are central to many of these synthetic routes.

Rhodium(III) catalysts, for instance, have been effectively used in the synthesis of highly substituted pyridines through the C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes. acs.orgsnnu.edu.cnnih.gov This method allows for the one-pot construction of pyridine rings with diverse substitution patterns. acs.org The mechanism typically involves a chelation-assisted C-H activation, insertion of an alkyne, C-N bond formation, and reductive elimination, with the N-O bond of the oxime often acting as an internal oxidant to regenerate the catalyst. snnu.edu.cnnih.gov The choice of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium center, such as Cp* versus Cpt, can influence the regioselectivity of the reaction with unsymmetrical alkynes. nih.gov

Table 1: Examples of Homogeneous Rhodium Catalysts in Pyridine Synthesis

Catalyst System Reactants Solvent Temperature (°C) Yield (%) Reference
Rh(PPh₃)₃Cl α,β-Unsaturated Ketoxime + Alkyne Toluene 130 74-80 acs.org
[Cp*RhCl₂]₂ / CsOPiv α,β-Unsaturated Oxime + Internal Alkyne Dichloroethane 80 Good to Moderate snnu.edu.cn
[RhCptCl₂]₂ / K₂CO₃ α,β-Unsaturated Oxime + Alkyne Trifluoroethanol (TFE) 45 87 nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another cornerstone of homogeneous catalysis for synthesizing aminopyridines. acs.orgdntb.gov.ua This reaction facilitates the formation of carbon-nitrogen bonds, which is a key step in producing amino-substituted pyridinyl compounds from their corresponding halopyridines. The efficiency of these reactions is highly dependent on the choice of ligand, base, and solvent. This methodology is particularly relevant for the synthesis of precursors to this compound, enabling the introduction of the crucial amino group onto the chloropyridine scaffold. acs.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recyclability, aligning well with the principles of green chemistry. researchgate.net Various solid-supported catalysts have been investigated for the synthesis of pyridine and its derivatives.

Magnetic nanoparticles (MNPs) have emerged as effective catalyst supports due to their high surface area and the ease with which they can be recovered from the reaction mixture using an external magnet. nih.gov For example, CoFe₂O₄@SiO₂ MNPs have been used for the multicomponent synthesis of polysubstituted pyridines, demonstrating good to high yields in short reaction times. nih.gov Other solid acid catalysts, such as zeolites and tin(IV) chloride dihydrate (SnCl₂·2H₂O), have also been employed for multicomponent reactions to construct the pyridine skeleton in environmentally benign solvents like water. nih.gov

Another approach involves the use of recyclable polymeric catalysts. A poly(maleic anhydride-alt-1-octadecene) (Od-MA) catalyst, used with hydrogen peroxide, has been shown to be effective for the N-oxidation of pyridines. researchgate.netrsc.org This metal-free system is eco-friendly, and the catalyst can be easily recovered by simple filtration with high recovery yields and reused multiple times without loss of activity. researchgate.netrsc.org While not a direct synthesis of the pyridine ring, such functionalizations are critical for producing advanced intermediates.

Table 2: Selected Heterogeneous Catalysts in Pyridine-Related Syntheses

Catalyst Reaction Type Key Advantages Reference
CoFe₂O₄@SiO₂ MNPs Multicomponent Pyridine Synthesis Recyclable, Short Reaction Times nih.gov
SnCl₂·2H₂O Multicomponent Pyridine Synthesis Water used as solvent nih.gov
Poly(maleic anhydride-alt-1-octadecene) N-oxidation of Pyridines Metal-free, Recyclable (>99.8% recovery) researchgate.netrsc.org
γ-Fe₂O₃@HAp-TUD Multicomponent Pyridine Synthesis Green catalyst, Solvent-free conditions nih.gov

Green Chemistry Principles in Synthetic Design for this compound Derivatives

Solvents constitute a significant portion of the material mass in pharmaceutical manufacturing, making their selection a critical factor for sustainability. researchgate.net Green chemistry promotes the use of solvents that are less hazardous to human health and the environment. Several solvent selection guides have been developed to aid chemists in making informed decisions. acs.orgacsgcipr.org

The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI-PR) has created a comprehensive guide that ranks common solvents based on safety, health, and environmental criteria. acs.org Solvents are often color-coded as green (preferred), yellow (usable), or red (undesirable). For instance, solvents like water, ethanol, and acetone (B3395972) are generally preferred, while halogenated solvents like dichloromethane (B109758) and chloroform, and polar aprotic solvents like dimethylformamide (DMF), are often discouraged due to their toxicity and environmental impact. acsgcipr.orgcolorado.edu In the context of synthesizing pyridinyl acetamide derivatives, optimization would involve replacing undesirable solvents with greener alternatives wherever possible, without compromising reaction yield or purity. For example, exploring aqueous-phase reactions or using bio-derived solvents is a key strategy. ijarsct.co.inbiosynce.com

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they generate minimal waste. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the reactant atoms, are excellent examples of atom-economical processes. nih.govrsc.org The synthesis of pyridine derivatives via MCRs often demonstrates high atom economy and process efficiency. nih.gov

Process efficiency can be further enhanced through strategies like flow chemistry and process optimization. Continuous-flow processing can offer improved safety, efficiency, and scalability compared to traditional batch processing. springerprofessional.de Furthermore, optimizing a synthetic route to reduce the number of steps, for instance by telescoping reactions without isolating intermediates, can significantly improve productivity and reduce solvent usage and waste generation. bohrium.com For a molecule like this compound, designing a convergent synthesis that utilizes catalytic, atom-economical reactions and minimizes purification steps would be a primary goal under green chemistry principles.

Utility of N 5 Amino 3 Chloro 2 Pyridinyl Acetamide As a Synthetic Intermediate and Building Block

Formation of Novel Heterocyclic Systems Incorporating the Pyridinyl Acetamide (B32628) Moiety

The inherent reactivity of the 2-aminopyridine (B139424) core, combined with the directing effects of the chloro and amino substituents, makes N-(5-Amino-3-chloro-2-pyridinyl)acetamide an ideal precursor for synthesizing a wide array of novel heterocyclic systems. The amino group can act as a nucleophile, while the chloro group provides a leaving group for substitution reactions, facilitating cyclization pathways that lead to the formation of fused ring systems.

Synthesis of Fused Pyridine (B92270) Derivatives (e.g., Thienopyridines, Pyrazoles, Pyrimidinones)

The 2-amino-3-chloropyridine framework is instrumental in constructing various fused heterocyclic derivatives, including thienopyridines, pyrazoles, and pyrimidinones. These fused systems are of significant interest due to their presence in numerous biologically active compounds.

Thienopyridines: The synthesis of thienopyridines often involves the reaction of a substituted 2-mercaptopyridine derivative with a compound containing an active methylene group adjacent to a halogen. For instance, 2-mercapto-nicotinonitriles can react with 2-chloro-N-arylacetamides in the presence of a base like triethylamine (TEA) to form S-alkylated intermediates. These intermediates can then undergo intramolecular cyclization to yield thieno[2,3-b]pyridine derivatives. This general strategy highlights how the chloro and amino functionalities on the this compound scaffold can be manipulated to build the thiophene ring fused to the pyridine core.

Pyrazoles: Fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, can be synthesized from aminopyridine precursors. One common method involves the reaction of a 6-hydrazido-pyridinecarbonitrile with reagents like acetic acid or phenylisothiocyanate, which leads to intramolecular cyclization and the formation of the pyrazole ring. nih.gov Although not starting directly from this compound, this illustrates a viable synthetic pathway where the amino group of the target compound could be converted to a hydrazino group to facilitate a similar cyclization. The resulting pyrazolo[3,4-b]pyridine framework is a key structural component in many compounds with a broad spectrum of biological activities. mdpi.com

Pyrimidinones: Pyrido[2,3-d]pyrimidine derivatives are another important class of fused heterocycles that can be accessed from aminopyridine precursors. The synthesis can be achieved by reacting a 6-aminopyridinecarbonitrile with various reagents. mdpi.com For example, treatment with ethyl acetoacetate, formic acid, urea (B33335), or thiourea can lead to the formation of the fused pyrimidinone or pyrimidinthione ring. nih.gov The amino group on the this compound scaffold is well-positioned to participate in such condensation and cyclization reactions to generate these valuable heterocyclic systems.

The following table summarizes representative synthetic approaches for these fused systems starting from analogous aminopyridine precursors.

Starting Material AnalogueReagent(s)Fused System FormedReference
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl AcetoacetatePyrido[2,3-d]pyrimidin-4-one nih.gov
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic AcidPyrazolo[3,4-b]pyridine nih.gov
2-Mercapto-nicotinonitrile2-Chloro-N-arylacetamideThieno[2,3-b]pyridine
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileFormic AcidPyrido[2,3-d]pyrimidin-4-one mdpi.com

Construction of Spiro and Bridged Architectures

The use of this compound or closely related 2-amino-3-chloropyridine derivatives for the direct synthesis of spiro and bridged architectures is not extensively detailed in the reviewed literature. However, the broader field of heterocyclic chemistry provides examples of how pyridine scaffolds can be incorporated into such complex structures.

For instance, the synthesis of spirocyclic compounds has been achieved using building blocks like 2,3-dibromo-5-chloropyridine, which undergoes a multi-step transformation to form a key intermediate that is later condensed to build the spirocyclic framework. nih.gov This demonstrates that halogenated pyridines are valuable precursors for creating complex, three-dimensional molecules. While a direct application of this compound was not identified, its reactive sites suggest potential for its use in similar synthetic strategies to construct novel spiro and bridged systems.

Integration into Polycyclic and Macrocyclic Scaffolds

The pyridine moiety is a privileged scaffold in medicinal chemistry and can be integrated into larger polycyclic and macrocyclic systems. nih.govmdpi.com The functional handles on this compound make it a candidate for incorporation into these complex structures. The amino and chloro groups can be used as points of attachment or as reactive sites for ring-forming reactions to build larger scaffolds.

For example, multi-component reactions are a powerful tool for constructing complex polycyclic systems in a single step. nih.gov Strategies involving the condensation of aminopyrazoles with aldehydes and cyclic ketones have been used to create macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives. This approach highlights how aminopyridine-like structures can be used to access large, fused ring systems. The this compound scaffold could potentially be employed in similar multi-component reactions to generate novel polycyclic structures containing the pyridinyl acetamide core.

Development of Diverse Compound Libraries Based on the this compound Framework

The structural features of this compound make it an excellent starting point for the creation of compound libraries. The generation of such libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of chemical space to identify molecules with desired biological activities. youtube.com The pyridine scaffold itself is a key component in numerous therapeutic agents, making its derivatives particularly valuable. nih.gov

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, often using automated or semi-automated equipment. youtube.com This methodology is ideal for creating focused libraries of analogues for structure-activity relationship (SAR) studies.

The this compound scaffold is well-suited for parallel synthesis due to its multiple points of diversification:

The 5-amino group: This group can be acylated, alkylated, or used in condensation reactions with a diverse set of aldehydes, ketones, or carboxylic acids.

The 3-chloro group: This position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl substituents.

The acetamide group: The N-H bond of the acetamide can be functionalized, or the entire group could be modified, although this is generally less common.

By reacting the core scaffold with different sets of building blocks at these positions in a parallel format, a large and diverse library of related compounds can be efficiently generated.

Combinatorial Chemistry Methodologies

Combinatorial chemistry allows for the synthesis of even larger numbers of compounds, often as mixtures, through the systematic and repetitive combination of a set of building blocks. youtube.com Both solid-phase and solution-phase techniques can be employed.

The this compound framework can be adapted for combinatorial synthesis. For example, it could be anchored to a solid support via one of its functional groups, allowing for sequential reactions with different building blocks, with the excess reagents and by-products being easily washed away after each step. Alternatively, in solution-phase combinatorial synthesis, the scaffold could be reacted with mixtures of reagents to generate libraries of products, which can then be screened for activity. The distinct reactivity of the amino and chloro groups allows for orthogonal chemical transformations, further expanding the diversity of the library that can be created from this single, versatile building block.

Structure Activity Relationship Sar Studies of N 5 Amino 3 Chloro 2 Pyridinyl Acetamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of N-(5-Amino-3-chloro-2-pyridinyl)acetamide derivatives is highly sensitive to structural modifications. The interplay of steric, electronic, and hydrophobic properties of different substituents dictates the binding affinity and efficacy of these compounds.

Alterations at the Amino Group (Position 5)

The primary amino group at the C5 position of the pyridine (B92270) ring is a crucial determinant of activity. Its basicity and hydrogen-bonding capacity often play a significant role in anchoring the ligand to its biological target.

Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor, forming key interactions with amino acid residues in a protein's binding pocket. Studies on analogous aminopyridine and diaminopiperidine structures have shown that the removal or significant alteration of the spatial orientation of an amino group can lead to a complete loss of activity, underscoring its importance as a pharmacophore. nih.gov

Basicity and pKa: The acidity and basicity (pKa value) of the amino group are critical for the ionization state of the molecule under physiological conditions. researchgate.net This influences not only its binding interactions but also pharmacokinetic properties such as solubility and membrane permeability. The introduction of aza groups (additional nitrogen atoms) in the heterocyclic system has an acid-strengthening effect on the amino group, which appears to be primarily due to inductive effects. researchgate.net

Modifications at the Chloro Position (Position 3)

The chlorine atom at the C3 position significantly influences the electronic properties of the pyridine ring and can participate in specific interactions with the target protein.

Electronic Effects: As an electron-withdrawing group, the chloro substituent modulates the electron density of the pyridine ring, which can affect the pKa of the ring nitrogen and the 5-amino group, thereby influencing binding interactions. chemrxiv.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site. This type of interaction has been recognized as a significant contributor to binding affinity in numerous drug-target complexes. chemrxiv.org

Steric and Lipophilic Contributions: The chloro group occupies a specific volume and increases the local lipophilicity of the molecule. Replacing it with other groups allows for probing the steric and hydrophobic tolerance of the binding pocket. For instance, replacing chlorine with hydrogen would reduce steric bulk and lipophilicity, while substitution with a methyl group would maintain a similar size but alter electronic properties. The concept of "methyl-chloro equivalence" has been noted in medicinal chemistry, where these two groups can be isolipophilic. chemrxiv.org Bioisosteric replacement with other halogens (F, Br) or a trifluoromethyl (-CF3) group can further fine-tune these properties. nih.gov

Derivatization of the Acetamide (B32628) Moiety

The acetamide group at the C2 position provides another key point for modification, influencing potency, selectivity, and pharmacokinetic properties. It consists of an amide nitrogen and a carbonyl group, both capable of hydrogen bonding, and a terminal methyl group that can be altered.

N-Substitution on the Amide: Studies on analogous N-aryl acetamides have shown that substitution on the amide nitrogen is tolerated to some extent. For example, N-methyl substitution can lead to a slight improvement in activity, whereas larger groups like N-ethyl may cause a slight reduction. acs.org This suggests a defined space in the binding pocket around the amide nitrogen.

Modification of the Acetyl Group: Changing the methyl group of the acetamide to larger alkyl or aryl groups can probe for additional hydrophobic interactions. However, modifications to the acetamide backbone itself, such as adding substituents to the alpha-carbon, have been shown to result in inactivity in related scaffolds, indicating that the spatial arrangement of the amide bond relative to the pyridine ring is critical. acs.org

N,N-Disubstitution: In some systems, such as pyrazolopyrimidine-based ligands, N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical groups to improve properties like lipophilicity and plasma protein binding without sacrificing affinity for the target. wustl.edunih.gov

Modification on Acetamide MoietyObserved Effect on Activity (Relative to Parent Compound)Reference
N-Methyl SubstitutionSlight Improvement acs.org
N-Ethyl SubstitutionSlight Reduction acs.org
Substitution on Acetamide Alpha-CarbonInactive acs.org
Replacement of Amino with Oxygen2-fold Reduction acs.org

Substituent Effects on the Pyridine Ring System

Beyond the primary amino and chloro groups, introducing other substituents onto the pyridine ring or modifying the ring nitrogen itself can have profound effects on activity.

Improving Physicochemical Properties: A common strategy to enhance solubility and bioavailability is the formation of a pyridine N-oxide. nih.gov This modification increases polarity and can provide an additional hydrogen bond acceptor site without drastically altering the core structure.

Bioisosteric Ring Replacement: In some cases, the entire pyridine ring can be replaced with another heterocycle (e.g., pyrimidine, pyrazine) to explore different spatial arrangements of nitrogen atoms and hydrogen bond donors/acceptors. nih.gov For example, the replacement of a C-H unit with a nitrogen atom (pyridine to pyrimidine) can remove negative steric interactions and introduce new hydrogen bonding opportunities. nih.gov

Conformational Analysis and its Influence on Activity

The biological activity of a molecule is not only dependent on its constitution but also on its three-dimensional shape and flexibility. Conformational analysis provides insights into the preferred spatial arrangement of the molecule, which is crucial for its recognition by and binding to a biological target.

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridine ring (C2) and the acetamide nitrogen atom, as well as the rotation within the acetamide side chain itself.

Amide Bond Conformation: The amide bond of the acetamide group can exist as cis or trans isomers. The trans conformation is generally energetically favored. NMR spectroscopy is a powerful tool for studying these isomers, as the chemical shifts of the amide proton and adjacent atoms are sensitive to the conformation. slu.se The preferred conformation determines the relative orientation of the carbonyl oxygen (a hydrogen bond acceptor) and the amide N-H (a hydrogen bond donor), which is critical for intermolecular interactions.

Side-Chain and Backbone Interactions: The relative stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonds between the 5-amino group and the acetamide moiety. westernsydney.edu.au Computational methods, such as ab initio molecular orbital calculations, can be used to explore the potential energy surface and identify low-energy, stable conformers. conicet.gov.ar The bioactive conformation—the shape the molecule adopts when bound to its target—is often one of these low-energy structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models help in understanding the physicochemical properties that are most important for activity and can be used to predict the potency of novel, unsynthesized compounds.

For derivatives of this compound, a typical QSAR study would involve several steps: mdpi.com

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC50 or EC50 values) is measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, such as cross-validation and the use of an external test set of molecules not used in model generation. mdpi.com

In studies of closely related aminopyridine carboxamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In a CoMFA study, molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated. The model then indicates regions in 3D space where bulky groups (steric favorability) or charged groups (electrostatic favorability) would enhance or diminish activity. Such models provide intuitive, graphical outputs that can guide the design of new derivatives with improved potency. nih.govrsc.org

Model Development and Validation

With the selected descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the this compound derivatives. A common and interpretable method for this is Multiple Linear Regression (MLR). chemrevlett.com The goal of MLR is to generate a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected descriptors, and c₁, c₂, ..., cₙ are their respective regression coefficients.

The development of a predictive QSAR model involves several key steps:

Dataset Division: The full dataset of compounds is typically divided into a training set and a test set. The training set is used to build the model, while the test set, which is not used during model development, is used to evaluate its predictive ability on new data. dmed.org.ua This division is often done in a ratio of 70-80% for the training set and 20-30% for the test set.

Model Generation: Using the training set, an MLR model is generated. The statistical significance of the model and each descriptor within it is assessed.

Model Validation: This is a crucial step to ensure the robustness and predictive power of the QSAR model. nih.govnih.govuniroma1.it Validation is performed through both internal and external methods:

Internal Validation: This is performed on the training set. A common technique is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (Q²) is then calculated. A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This is performed using the test set. The developed model is used to predict the biological activities of the compounds in the test set. The predictive ability is assessed by the external correlation coefficient (R²ext or R²pred). A high R²ext value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. researchgate.net

The statistical parameters used to evaluate the quality of a QSAR model are summarized in the table below:

ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination A measure of the goodness of fit of the model to the training set data.> 0.6
Cross-validated Correlation Coefficient A measure of the internal predictive ability of the model.> 0.5
External Correlation Coefficient R²ext or R²predA measure of the predictive ability of the model on an external test set.> 0.6
Standard Deviation of the Error of Prediction SDEPA measure of the average error in the predicted values.As low as possible

A well-validated QSAR model for this compound derivatives can then be used to predict the biological activity of newly designed compounds, prioritizing the synthesis of those with the highest predicted potency. This in silico screening significantly accelerates the drug discovery process.

Mechanistic Investigations of N 5 Amino 3 Chloro 2 Pyridinyl Acetamide and Its Derivatives

Molecular Target Identification and Validation (in in vitro or in silico models)

The initial steps in understanding the mechanism of action for any compound involve identifying and validating its molecular targets. For N-(5-Amino-3-chloro-2-pyridinyl)acetamide and its structurally related analogs, these investigations have centered on enzyme inhibition and receptor binding studies.

Derivatives of this compound have been evaluated for their inhibitory effects against several enzymes implicated in various diseases.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a key factor in the pathogenesis of infections caused by Helicobacter pylori, leading to gastric ulcers and other gastroduodenal diseases. A number of acetamide (B32628) derivatives have shown potent urease inhibitory activity. For instance, a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized and evaluated for their urease inhibitory potential. Several of these compounds exhibited significantly higher activity than the standard inhibitor, thiourea. The presence of different substituents on the arylacetamide moiety was found to play a crucial role in the inhibitory potency.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes mellitus. nih.gov Various N-phenylacetamide derivatives have been investigated as α-glucosidase inhibitors. nih.gov For example, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides were synthesized and showed potent inhibitory activity against α-glucosidase, with many compounds being more potent than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the N-phenyl ring significantly influence the inhibitory activity.

Compound SeriesTarget EnzymeKey Findings
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamidesUreaseSeveral derivatives showed potent inhibition, surpassing the standard thiourea.
Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamidesα-GlucosidaseMany derivatives were more potent than the standard drug acarbose. nih.gov

Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition: GSTO1-1 is an enzyme involved in cellular detoxification and has been implicated in drug resistance in cancer. nih.gov While direct inhibitory data for this compound on GSTO1-1 is not extensively documented in publicly available research, the broader class of acetamide derivatives has been studied for their effects on related pathways. GSTO1-1 catalyzes the deglutathionylation of proteins, a process that can be crucial for cellular signaling and differentiation. nih.gov Specific inhibitors of GSTO1-1 have been shown to suppress adipocyte differentiation by inhibiting this deglutathionylation activity. nih.gov Given the structural motifs of this compound, its potential to interact with GSTO1-1 warrants further investigation.

Adenosine (B11128) receptors (ARs) are a class of G protein-coupled receptors that are involved in a wide range of physiological processes. The aminopyridine scaffold, present in this compound, is a key feature in a number of compounds designed to target these receptors. Studies on amino-3,5-dicyanopyridine derivatives have shown that this chemical class is versatile, with small structural modifications influencing affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov

Binding assays for various adenosine derivatives have demonstrated that substitutions on the pyridine (B92270) ring and the amino group are critical for receptor affinity and efficacy. For instance, the presence of a chloro group, as in the subject compound, can dramatically influence the ligand's effect, in some cases converting an agonist into an antagonist at the A3 adenosine receptor. nih.gov The binding affinity of these ligands is typically determined through competitive binding assays using radiolabeled standard ligands. nih.govnih.gov

Elucidation of Molecular Binding Modes

Understanding how a ligand binds to its target at a molecular level is crucial for mechanism elucidation and for the rational design of more potent and selective derivatives.

Molecular docking studies have been instrumental in visualizing the binding modes of acetamide derivatives within the active sites of their target enzymes.

For urease inhibitors , docking simulations have revealed key interactions between the ligand and the amino acid residues in the enzyme's active site, which contains two nickel ions. These interactions often involve hydrogen bonding with key residues and coordination with the nickel ions.

In the case of α-glucosidase inhibitors , docking studies have shown that potent compounds form significant interactions with the active site residues. nih.gov For example, the docking of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides into the active site of α-glucosidase highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the enzyme-inhibitor complex. nih.gov Molecular dynamics simulations have further corroborated these findings, demonstrating the stability of the ligand within the active site over time. nih.gov

Target EnzymeKey Interactions Observed in Docking
UreaseHydrogen bonding with active site residues, coordination with Ni2+ ions.
α-GlucosidaseHydrogen bonds and hydrophobic interactions with active site residues. nih.gov

Pathway Modulation Studies (in in vitro models)

The interaction of a compound with its molecular target ultimately leads to the modulation of cellular pathways. In vitro studies using cell-based assays are essential for understanding these downstream effects.

Phenoxyacetamide derivatives have been investigated for their potential to induce apoptosis in cancer cell lines. nih.gov Studies have shown that certain derivatives can induce cell death by activating apoptotic pathways, which may involve the inhibition of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov

Furthermore, the inhibition of GSTO1-1 has been linked to the modulation of inflammatory pathways. nih.gov GSTO1-1 is known to regulate macrophage responses to stimuli such as lipopolysaccharide (LPS), including the translocation of the transcription factor NF-κB to the nucleus. nih.gov Therefore, inhibitors of GSTO1-1 could potentially modulate inflammatory signaling pathways. While direct evidence for this compound is pending, these findings with related compounds suggest plausible avenues for its cellular effects.

Investigation of Cellular Signaling Pathways

A comprehensive review of publicly available scientific literature and patent databases did not yield any specific studies concerning the investigation of cellular signaling pathways affected by this compound or its direct derivatives. Research elucidating the specific intracellular cascades, protein-protein interactions, or gene expression modifications induced by this compound is not available in the reviewed sources. Consequently, there is no data to report on its mechanism of action within cellular signaling networks.

Cellular Antioxidant Activity Research

Similarly, targeted searches for research on the cellular antioxidant activity of this compound did not retrieve any specific experimental data or detailed findings. While the broader class of pyridine and acetamide-containing compounds has been a subject of interest in antioxidant research, no studies were found that specifically measure the radical scavenging capacity, inhibition of reactive oxygen species (ROS) production, or the effect on cellular antioxidant enzymes for this compound. Therefore, no data tables or detailed research findings on its antioxidant properties can be provided.

Based on a comprehensive search for scientific literature, it is not possible to provide detailed research findings for the compound “this compound” that align with the specific outline requested. There is no available research data in the public domain concerning the quantum chemical calculations (including electronic structure analysis, reactivity predictions, or tautomeric stability investigations) or molecular dynamics simulations (conformational sampling and protein-ligand dynamics) for this particular molecule.

Therefore, the generation of a scientifically accurate article adhering to the provided structure is not feasible at this time.

Computational and Theoretical Chemistry Studies

In Silico Screening and Virtual Library Design

Extensive searches of scientific literature and chemical databases did not yield specific studies on the in silico screening or the design of virtual libraries based on the N-(5-Amino-3-chloro-2-pyridinyl)acetamide scaffold. While computational methods are widely used in drug discovery to explore chemical space and identify potential drug candidates, no public records of such studies focusing on this particular compound were found.

Pharmacophore Modeling

There is currently no publicly available research detailing pharmacophore models derived from or used to screen for molecules with the this compound core. Pharmacophore modeling is a powerful computational tool that defines the essential three-dimensional arrangement of functional groups of a molecule responsible for its biological activity. The absence of such studies indicates that either this compound has not been a focus of targeted drug design efforts that have been published, or the research is proprietary and not in the public domain.

Scaffold Hopping and Lead Optimization

Similarly, a comprehensive review of the scientific literature revealed no specific examples of scaffold hopping or lead optimization studies originating from this compound. Scaffold hopping is a computational strategy used to discover structurally novel compounds that maintain the biological activity of a known parent molecule by mimicking its key pharmacophoric features. Lead optimization involves the iterative design and synthesis of analogs of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The lack of published data in these areas for this compound suggests a gap in the exploration of this particular chemical scaffold for therapeutic purposes.

Advanced Analytical Research Methodologies for N 5 Amino 3 Chloro 2 Pyridinyl Acetamide

Sophisticated Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural analysis of N-(5-Amino-3-chloro-2-pyridinyl)acetamide, offering granular information on connectivity, spatial relationships, and molecular behavior.

While one-dimensional (1D) NMR provides fundamental structural information, advanced Nuclear Magnetic Resonance (NMR) techniques offer a more profound understanding of complex molecular architectures.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in a substituted pyridine (B92270) ring where chemical shifts can be complex. Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs. HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly valuable, as they reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton and confirm the positions of substituents on the pyridine ring and the acetamide (B32628) group. For this compound, HMBC can definitively link the acetamide carbonyl carbon to the proton on the amide nitrogen and adjacent aromatic protons.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, such as in crystalline powders or as part of a larger complex, solid-state NMR is a powerful tool. acs.org Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome line broadening effects seen in solids. acs.org By comparing ssNMR data with X-ray crystallography and computational predictions, researchers can gain a complete picture of the molecule's solid-state structure and identify different polymorphic forms. acs.org

Table 1: Advanced NMR Techniques for Structural Analysis
TechniqueApplication for this compoundInformation Gained
COSY Establishes correlations between neighboring protons on the pyridine ring.Identifies which protons are spin-coupled, confirming their relative positions.
HSQC Correlates each proton to the carbon it is directly attached to.Unambiguous assignment of ¹H and ¹³C signals for the pyridine and acetamide methyl groups.
HMBC Shows long-range correlations between protons and carbons (2-3 bonds).Confirms connectivity between the acetamide group and the pyridine ring; verifies substituent positions.
Solid-State NMR Analyzes the compound in its solid, crystalline, or amorphous form.Provides insight into molecular conformation, polymorphism, and intermolecular interactions in the solid state. acs.org

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for elucidating reaction mechanisms and identifying transient intermediates or low-level byproducts in the synthesis of this compound. nih.gov Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with extremely high accuracy (typically <5 ppm). nih.gov

This precision allows for the confident determination of elemental compositions for the parent molecule and any related species. In mechanistic studies, HRMS can be coupled with isotopic labeling experiments (e.g., using deuterium (B1214612) or ¹³C). By tracking the incorporation of heavy isotopes into the molecule and its intermediates, researchers can map the step-by-step transformation, identify bond-forming and bond-breaking events, and validate proposed reaction pathways. acs.org For example, in studying the formation of this compound, HRMS could be used to detect and identify the elemental composition of any short-lived intermediates, providing direct evidence for the reaction mechanism. acs.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecule's functional groups and conformational structure. When combined with computational methods like Density Functional Theory (DFT), these techniques become powerful tools for in-depth analysis. nih.gov

Researchers can record the experimental FT-IR and Raman spectra of this compound and then use DFT calculations to predict the theoretical vibrational frequencies. nih.gov By comparing the experimental and calculated spectra, a detailed assignment of vibrational modes can be achieved. This analysis reveals how intermolecular interactions, such as hydrogen bonding involving the amino and acetamide groups, influence the molecular structure. For instance, shifts in the N-H and C=O stretching frequencies can provide direct evidence of hydrogen bond formation in the solid state. Furthermore, conformational analysis can be performed by calculating the vibrational spectra for different possible rotamers (isomers formed by rotation around single bonds) to determine the most stable conformation of the molecule. iu.edu.sa

X-ray Crystallography for Precise Structural Determination of Derivatives and Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining a suitable single crystal of this compound itself might be a goal, the technique is extensively used to characterize its derivatives, co-crystals, and complexes. nih.gov

Table 2: Crystallographic Data for a Representative Chloroacetamide Derivative
ParameterValueReference
Compound2-chloro-N-(3-fluorophenyl)acetamide researchgate.net
FormulaC₈H₇ClFNO researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)5.0441 (2) researchgate.net
b (Å)18.2374 (7) researchgate.net
c (Å)8.8653 (3) researchgate.net
β (°)99.843 (1) researchgate.net
V (ų)803.53 (5) researchgate.net
Z4 researchgate.net
This table presents data for an analogous compound to illustrate the type of information obtained from X-ray crystallography.

Chromatographic and Separation Techniques for Purity Assessment and Isomer Separation (in research settings)

In a research context, ensuring the purity of this compound is critical for the reliability of subsequent experiments. Advanced chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing purity. By using high-resolution columns and optimizing mobile phase conditions, it is possible to separate the target compound from starting materials, byproducts, and degradation products. The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of UV-Vis spectra, which helps in peak identification and purity assessment.

Ion Chromatography: For analyzing and quantifying potential ionic impurities or related compounds, ion chromatography is a highly effective technique. For instance, it can be used to determine the presence of precursor amines or other charged species that may persist after synthesis. The separation is achieved on a dedicated ion-exchange column, allowing for the quantification of impurities that might be difficult to resolve by reverse-phase HPLC. metrohm.com

Isomer Separation: In cases where synthetic routes could potentially lead to positional isomers (e.g., different placement of the chloro or amino group on the pyridine ring), specialized chromatographic methods are required for their separation and quantification. Chiral chromatography, a specialized form of HPLC, would be essential if stereoisomers were possible and their separation was necessary for further studies.

Potential Research Applications and Future Perspectives

Development as Research Probes for Biological Systems

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes. Aminopyridine derivatives are recognized as promising scaffolds for such probes due to their intrinsic photophysical properties. nih.govsciforum.net The 2-aminopyridine (B139424) structure, in particular, can exhibit a high quantum yield, making it an excellent base for creating small, effective fluorescent molecules that can function within biotic environments with minimal disruption. nih.gov

The structure of N-(5-Amino-3-chloro-2-pyridinyl)acetamide, which contains an electron-donating amino group conjugated to the electron-withdrawing pyridine (B92270) ring, is conducive to intramolecular charge transfer (ICT) upon light excitation. nih.gov This phenomenon is a cornerstone of many fluorescent probes. By strategically modifying the substituents, the fluorescent properties—such as absorption and emission wavelengths—can be finely tuned. nih.gov Research has demonstrated that aminopyridine derivatives can be designed as probes that become fluorescent upon participating in specific bioorthogonal reactions, such as click chemistry, allowing for precise labeling of biomolecules like proteins. nih.gov Therefore, this compound could serve as a foundational structure for a new class of probes for cellular imaging and biomolecule tracking.

Table 1: Potential Photophysical Properties of Aminopyridine-Based Probes

Property Potential Characteristic Rationale
Excitation Wavelength Tunable (e.g., 350-450 nm) Dependent on final substitutions and solvent polarity. sciforum.net
Emission Wavelength Tunable (e.g., 450-550 nm) Governed by the extent of intramolecular charge transfer. nih.gov
Quantum Yield Moderate to High The aminopyridine core is known for high quantum yields. nih.gov

| Application | Bio-imaging, Protein Labeling | Azide or alkyne handles could be added for "click and probe" applications. nih.gov |

Exploration in Materials Science Research

In materials science, pyridine-containing polymers are valued for a wide range of applications, from contaminant capture to the self-assembly of intricate materials. researchgate.net The nitrogen atom in the pyridine ring provides a site for coordination with metals and for hydrogen bonding, making it a versatile component in functional polymers.

The structure of this compound could be incorporated into polymer chains as a monomer. The resulting functional polymers could exhibit unique properties. For instance, polymers grafted with pyridine derivatives have shown enhanced fluorescent and antimicrobial characteristics. mdpi.com Furthermore, pyridine-based ligands immobilized on polymer supports are used to create soluble and recoverable catalysts for important chemical reactions, such as C(sp³)–H arylation. acs.org Research into biomass-derived terpyridines (a related structure) has led to the creation of metallopolymers used in photovoltaic devices and as probes for biological anions. mdpi.com This suggests that polymers derived from this compound could find use in creating novel sensors, catalysts, or smart materials.

Role in Agrochemical Research

The pyridine scaffold is a cornerstone in the agrochemical industry, serving as a precursor for a vast number of pesticides. nih.govrsc.orgijnrd.org Chloropyridines, in particular, are crucial intermediates in the synthesis of fungicides and insecticides. weimiaobio.comwikipedia.orgchempanda.com For example, 2-chloropyridine (B119429) is a key building block for several commercial pesticides. wikipedia.org Similarly, 3-aminopyridine (B143674) is explicitly identified as a vital raw material for pesticide manufacturing. nbinno.com

Design of Next-Generation Pyridine-Based Scaffolds for Chemical Biology Studies

In medicinal chemistry and drug discovery, the pyridine ring is considered a "privileged scaffold." nih.govrsc.org This designation stems from its presence in thousands of approved drugs and its ability to interact with a wide range of biological targets. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improves the solubility of drug candidates. Introducing a pyridine motif into a molecule can enhance its biochemical potency, metabolic stability, and cell permeability. nih.gov

This compound is an ideal starting point for creating libraries of novel compounds for chemical biology and drug discovery. The amino and acetamide (B32628) groups provide handles for further chemical modification, allowing for the systematic exploration of the chemical space around the pyridine core. nih.gov The design and synthesis of libraries based on substituted pyridines is a common strategy for discovering inhibitors of key biological targets, such as kinases. rsc.org By leveraging this scaffold, researchers can develop next-generation molecules for studying and modulating biological pathways implicated in diseases ranging from cancer to neurological disorders. nih.govnih.gov

Table 2: Potential Biological Targets for Pyridine-Based Scaffolds

Target Class Example Rationale for Pyridine Scaffold
Kinases Cyclin-dependent kinase 9 (CDK9) Pyridine derivatives can act as hinge-binding motifs. rsc.org
Enzymes Topoisomerase Diaryl-substituted pyridines have shown inhibitory activity. rsc.org
GPCRs Various The pyridine nitrogen can interact with key residues in the binding pocket.

| Ion Channels | Potassium Channels | Aminopyridines are known blockers of voltage-gated potassium channels. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-3-chloro-2-pyridinyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Substitution Reactions : Use 5-amino-3-chloro-2-pyridinol and acetonitrile derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide group .
  • Reductive Amination : Employ iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro intermediates to amines, followed by acetylation with acetic anhydride .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Monitor yields via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can structural characterization of N-(5-Amino-3-chloro-2-pyridinyl)acetamide be performed to confirm its identity?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃), 6.8–7.2 (m, pyridine-H), 8.9 (s, NH₂). ¹³C NMR confirms acetamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 200.05 (calculated for C₇H₈ClN₃O).
  • XRD : Single-crystal X-ray diffraction resolves bond angles and confirms substituent positions .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Approach :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Antimicrobial Testing : Use broth microdilution (MIC values) against E. coli and S. aureus .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of N-(5-Amino-3-chloro-2-pyridinyl)acetamide with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (e.g., PDB ID 1M17). Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compute HOMO-LUMO gaps (~4.5 eV) to assess reactivity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate protein-ligand complex stability .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study :

  • Discrepancy : Conflicting ¹H NMR shifts for the pyridine ring protons.
  • Resolution :

Verify solvent effects (DMSO vs. CDCl₃ shifts δ ±0.3 ppm).

Use heteronuclear correlation (HSQC) to assign ambiguous signals.

Compare with X-ray crystallography data to validate tautomeric forms .

Q. How do substituent modifications (e.g., methyl, nitro groups) alter the compound’s physicochemical and pharmacological properties?

  • Experimental Design :

  • Synthesis : Prepare analogs via regioselective chlorination (POCl₃) or Friedel-Crafts alkylation .
  • Property Analysis :
  • LogP : Measure via shake-flask method; methyl groups increase hydrophobicity (LogP +0.5).
  • Solubility : Use UV-Vis spectroscopy in PBS (pH 7.4). Nitro derivatives show 10× lower solubility .
  • SAR Studies : Correlate substituent effects with IC₅₀ values in kinase assays .

Q. What are the challenges in scaling up the synthesis of N-(5-Amino-3-chloro-2-pyridinyl)acetamide while maintaining enantiomeric purity?

  • Key Issues :

  • Byproduct Formation : Optimize stoichiometry (1:1.2 amine:acetylating agent) to minimize diacetylated impurities .
  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers .
  • Process Safety : Monitor exothermic reactions (e.g., acetylation) with in situ FTIR to prevent thermal runaway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.